REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][NH:5][CH2:6][CH2:7][C:8]#[N:9])#[N:2].S([O-])([O-])(=O)=[O:11].[Mg+2].OO.[C:18]([OH:23])(=[O:22])[C:19]([OH:21])=[O:20]>CC(C)=O.C[Re](=O)(=O)=O.C(OCC)(=O)C>[C:18]([OH:23])(=[O:22])[C:19]([OH:21])=[O:20].[C:1]([CH2:3][CH2:4][N:5]([CH2:6][CH2:7][C:8]#[N:9])[OH:11])#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCNCCC#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.0183 g
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the mixture while internal temperature
|
Type
|
CUSTOM
|
Details
|
was kept at from 20° C. to 30° C
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the magnesium sulfate was removed by filtration
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes under ice cooling
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN(O)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 134.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |